molecular formula C9H15NO2 B8584758 Ethyl 3-(cyclopropylamino)but-2-enoate CAS No. 213454-27-4

Ethyl 3-(cyclopropylamino)but-2-enoate

Cat. No.: B8584758
CAS No.: 213454-27-4
M. Wt: 169.22 g/mol
InChI Key: KYZJZLYWFGSJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(cyclopropylamino)but-2-enoate is an α,β-unsaturated ester characterized by a cyclopropylamino substituent at the β-position.

For instance, describes the reaction of methyl 2-benzoylamino-3-oxobutanoate with aromatic amines using p-toluenesulfonic acid (PTSA) as a catalyst, yielding substituted enoates . Substituting cyclopropylamine for aromatic amines in such protocols could generate this compound.

Applications: The cyclopropyl group is notable in medicinal chemistry for enhancing metabolic stability and modulating lipophilicity.

Properties

CAS No.

213454-27-4

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 3-(cyclopropylamino)but-2-enoate

InChI

InChI=1S/C9H15NO2/c1-3-12-9(11)6-7(2)10-8-4-5-8/h6,8,10H,3-5H2,1-2H3

InChI Key

KYZJZLYWFGSJSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)NC1CC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with other ethyl 3-(substituted-amino)but-2-enoates, differing primarily in the nature of the amino substituent. Key analogues include:

Table 1: Comparison of Ethyl 3-(cyclopropylamino)but-2-enoate with Analogues
Compound Name CAS Number Substituent Key Properties References
This compound Not provided Cyclopropylamino High ring strain, potential for ring-opening reactions, enhanced reactivity
(Z)-Ethyl 3-(4-bromophenylamino)but-2-enoate Not provided 4-Bromophenylamino Melting point: 53–55°C; electron-withdrawing bromine enhances stability
Ethyl 3-(benzylamino)but-2-enoate Not provided Benzylamino Bulky aromatic group; impacts solubility and steric interactions
Ethyl 3-(pyrrolidin-1-yl)but-2-enoate 54716-02-8 Pyrrolidin-1-yl Five-membered saturated ring; moderate similarity (0.67) to cyclopropylamino
Methyl 3-(methylamino)but-2-enoate 13412-12-9 Methylamino Simpler alkyl chain; lower steric hindrance (similarity: 0.71)

Reactivity and Stability

  • Cyclopropylamino Group: The cyclopropane ring introduces significant ring strain, which can lead to unique reactivity, such as ring-opening under thermal or acidic conditions. This contrasts with the stability of aromatic (e.g., 4-bromophenyl) or saturated (e.g., pyrrolidinyl) substituents .
  • Electronic Effects: Electron-withdrawing groups (e.g., 4-bromophenyl) stabilize the enoate system via conjugation, whereas electron-donating groups (e.g., methylamino) may increase nucleophilicity at the β-carbon .

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